molecular formula C19H17N5O B11238293 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11238293
M. Wt: 331.4 g/mol
InChI Key: NOHLCSIXCPUQRK-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways, including anticancer, antifungal, and vasodilatory activities . The compound 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine features a 4-methoxyphenethyl group at position 2 and a 2-pyridyl substituent at position 6. These substitutions are hypothesized to enhance metabolic stability and receptor affinity compared to simpler analogs .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3

InChI Key

NOHLCSIXCPUQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Condensation Route from 5-Amino-4H-1,2,4-triazole

The foundational method involves cyclocondensation between 5-amino-4H-1,2,4-triazole (3 ) and 1,3-diketone precursors (2 ) under acidic conditions:

Reaction Conditions

ParameterSpecification
SolventEthanol/Water (3:1)
CatalystConc. HCl (0.5 equiv)
TemperatureReflux (80°C)
Reaction Time6–8 hours
Yield68–72% (isolated)

This route generates 7-hydroxytriazolo[1,5-a]pyrimidine intermediates (4 ), which are subsequently chlorinated using POCl₃/PCl₅ mixtures to produce 7-chloro derivatives (5 ).

Functionalization at Position 2: 4-Methoxyphenethyl Incorporation

Nucleophilic Aromatic Substitution

The 7-chloro intermediate (5 ) undergoes displacement with 4-methoxyphenethylamine under controlled conditions:

5+H2N-CH2CH2C6H4OCH3EtOH, Δ2-(4-Methoxyphenethyl)-7-chloro-triazolo[1,5-a]pyrimidine\text{5} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OCH}_3 \xrightarrow{\text{EtOH, Δ}} \text{2-(4-Methoxyphenethyl)-7-chloro-triazolo[1,5-a]pyrimidine}

Optimized Parameters

  • Solvent: Anhydrous ethanol

  • Temperature: 70°C

  • Reaction Time: 12 hours

  • Yield: 82% (reported)

Microwave-assisted protocols reduce reaction time to 20–30 minutes with comparable yields (78–80%).

Pyridyl Group Installation at Position 7

Suzuki-Miyaura Cross-Coupling

The 7-chloro intermediate undergoes palladium-catalyzed coupling with 2-pyridylboronic acid:

2-(4-Methoxyphenethyl)-7-chloro-triazolo[1,5-a]pyrimidine+2-Pyridylboronic acidPd(PPh3)4,BaseTarget Compound\text{2-(4-Methoxyphenethyl)-7-chloro-triazolo[1,5-a]pyrimidine} + \text{2-Pyridylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Target Compound}

Catalytic System

ComponentQuantity
Pd(PPh₃)₄5 mol%
K₂CO₃3 equiv
SolventDME/H₂O (4:1)
Temperature100°C (microwave)
Yield65–70%

This method demonstrates excellent functional group tolerance and regioselectivity.

Alternative Synthetic Pathways

Dimroth Rearrangement Strategy

A patent-described approach utilizes Dimroth rearrangement for scaffold modification:

  • React 5-bromo-4-chloropyrimidin-2-amine with aryl formamides

  • Rearrangement with BSA/HMDS at 120°C

  • Subsequent coupling with pyridyl boronic esters

This three-step sequence achieves an overall yield of 4.1–6.5%, suitable for gram-scale production.

One-Pot Tandem Reaction

Advanced methods combine cyclization and functionalization in a single vessel:

Conditions

  • Reagents: 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine nitrate

  • Solvent: n-Butanol

  • Temperature: 90°C (microwave)

  • Time: 20 minutes

  • Yield: 85%

Process Optimization and Scale-Up Considerations

Solvent Effects on Yield

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol128298.5
DMF87897.2
THF156595.8
n-Butanol68599.1

Microwave irradiation enhances reaction efficiency, reducing typical coupling times from 12 hours to <1 hour.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)
δ 8.73 (d, 1H, Py-H), 8.42 (d, 1H, Py-H), 7.44 (m, 1H, Ar-H), 7.09 (d, 2H, OCH₃-Ar), 5.15 (br, 2H, NH₂), 3.81 (s, 3H, OCH₃), 3.02 (t, 2H, CH₂), 2.89 (t, 2H, CH₂).

LC-MS Analysis

  • Calculated m/z: 331.4

  • Observed [M+H]⁺: 332.1

  • Purity: >99% (HPLC)

Comparative Analysis of Synthetic Methods

MethodStepsTotal Yield (%)Purity (%)Scale Potential
Classical Stepwise452–5898–99Multi-gram
Microwave-Assisted378–8599+100g+
Dimroth Rearrangement34.1–6.597Gram

The microwave-assisted one-pot method demonstrates superior efficiency and scalability for industrial applications .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its heterocyclic core and functional groups:

  • Substitution Reactions :

    • The triazole-pyrimidine core undergoes substitution at reactive positions, influenced by substituents like the methoxyphenethyl and pyridyl groups.

  • Elimination Reactions :

    • Loss of water or other leaving groups during cyclization steps is common, as seen in the formation of the fused ring system .

  • Nucleophilic Aromatic Substitution (NAS) :

    • Substituents like the methoxy group activate aromatic positions for electrophilic attack, enabling further functionalization.

  • Cross-Coupling Potential :

    • The pyridyl substituent may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), though specific examples for this compound are not detailed in the literature .

Reaction Type Conditions Outcome References
Microwave-assisted cyclizationToluene, 120°CTriazolo-pyrimidine core formation
Nucleophilic substitutionAppropriate nucleophilesFunctionalized derivatives
Sonogashira couplingPd(PPh₃)₄, baseAlkynylated derivatives

Reaction Mechanisms

Key mechanisms involve condensation and cyclization :

  • Transamidation :

    • Benzohydrazides react with nitriles to form intermediates, which undergo cyclization to yield the triazolo-pyrimidine framework .

  • Elimination of Water :

    • Condensation steps eliminate water to stabilize the fused ring system .

Analytical Techniques

Critical characterization methods include:

  • NMR Spectroscopy :

    • Confirms the presence of methoxy groups and aromatic protons.

  • Mass Spectrometry (MS) :

    • Verifies molecular weight (e.g., 331.4 g/mol for this compound).

  • High-Performance Liquid Chromatography (HPLC) :

    • Monitors purity and yield during synthesis.

  • Thermal Gravimetric Analysis (TGA) :

    • Assesses thermal stability under heat.

This compound’s chemical behavior highlights its versatility in medicinal chemistry, particularly for developing bioactive derivatives. Further studies on its reactivity under diverse conditions could unlock novel applications in drug design.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine may inhibit tumor cell proliferation. Preliminary studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown significant cytotoxicity:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structural characteristics of this compound imply possible anti-inflammatory properties. It may modulate signaling pathways related to inflammation by inhibiting pro-inflammatory cytokines .

Antimicrobial Properties

Some derivatives within the triazolo-pyrimidine class have demonstrated antimicrobial activity against various bacterial strains. This suggests that 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine could be explored for its efficacy in treating infections .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study highlighted its ability to bind specific proteins involved in viral replication, indicating potential antiviral applications .
  • Another research focused on synthesizing derivatives to explore their anticancer and antimicrobial activities further .
  • Investigations into its molecular interactions using computational methods have provided insights into its mechanism of action and biological targets .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Key Trends :

  • Position 2 : Bulky, hydrophobic groups (e.g., 4-methoxyphenethyl) enhance tubulin inhibition and metabolic stability by reducing oxidative metabolism .
  • Position 7 : Heteroaromatic substituents (e.g., 2-pyridyl) improve solubility and target engagement compared to halogens or alkyl chains .

Anticancer Activity

  • Tubulin Inhibition: Compounds with 2-aryl/heteroaryl groups (e.g., 2-pyridyl) and 7-substituted phenyl rings show potent tubulin polymerization effects. For example, triazolopyrimidines with trifluoroethylamino groups at position 5 achieved IC₅₀ values <10 µM in xenograft models . The 4-methoxyphenethyl group in the target compound may mimic these effects by providing steric bulk and electron-donating properties .
  • Multidrug Resistance (MDR) Overcome : Fluorinated analogs () and 2-pyridyl derivatives exhibit reduced susceptibility to efflux pumps like ABCB1, a common resistance mechanism .

Electrochemical Properties

  • S1-TP (chloromethyl at position 7) showed a reduction peak at -1.12 V vs. Ag/AgCl, while S2-TP (piperidinomethyl) and S3-TP (morpholinomethyl) exhibited shifted peaks due to improved electron-donating capacity . The target compound’s 2-pyridyl group may further modulate redox behavior via π-π interactions.

Antifungal and Vasodilatory Activities

  • Antifungal: Pentafluorophenyl derivatives () inhibited phytopathogenic fungi at nanomolar concentrations, attributed to fluorine’s electronegativity and membrane permeability .
  • Vasodilation : 2-(Benzylthio)triazolopyrimidines () relaxed NE-induced vascular contractions by >90% at 10⁻⁴ M, with para-bromo substitution maximizing activity . The target compound’s 4-methoxy group may similarly enhance hydrophobic interactions in vascular targets.

Biological Activity

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a methoxyphenethyl group and a pyridyl group that enhance its interaction with biological targets, potentially improving its pharmacological profile.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is C19H17N5OC_{19}H_{17}N_{5}O with a molecular weight of approximately 331.4 g/mol. The structure includes a triazole ring fused to a pyrimidine, with substituents that contribute to its unique chemical behavior.

Antiviral Activity

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit antiviral properties. Specifically, 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown efficacy against influenza viruses. The mechanism involves inhibition of viral replication pathways through interactions with viral proteins or host cell receptors .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the activity of Skp2 (S-phase kinase-associated protein 2), a key regulator in cancer cell proliferation. Inhibition of Skp2 leads to increased levels of p21 and p27 proteins, which are crucial for cell cycle regulation. In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models without noticeable toxicity .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities and unique aspects of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-Anilino-[1,2,4]triazolo[1,5-a]pyrimidineAniline substitution at C-7Anticancer activityKnown for microtubule inhibition
3-(3',4',5'-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidineTrimethoxy substitutionAntitumor activityEnhanced solubility and potency
6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidinePyridine at C-6Antiviral propertiesTargeting different viral mechanisms

The presence of specific substituents in 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine enhances its pharmacokinetic properties and broadens its therapeutic applications compared to these similar compounds.

Case Studies

Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of various triazolo-pyrimidines found that 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant inhibition of influenza virus replication in vitro. This was attributed to its ability to bind to viral proteins essential for replication .

Case Study 2: Cancer Treatment
In a preclinical trial involving MGC-803 xenograft mice models treated with this compound, results indicated a marked reduction in tumor size and improved survival rates. The compound's mechanism involved downregulating Skp2 expression while upregulating cyclin-dependent kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via nucleophilic substitution of a halogenated triazolopyrimidine precursor. For example, 7-chloro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine intermediates react with 2-(4-methoxyphenyl)ethylamine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). Key parameters include:

  • Molar ratios : A slight excess of the amine (1.1–1.2 equivalents) ensures complete substitution .
  • Reaction time : Typically 20–30 minutes at room temperature for high yields (>80%) .
  • Workup : Precipitation in water followed by recrystallization (ethanol/water) improves purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent integration and electronic environments. For instance, the pyridyl proton at C-7 appears as a doublet near δ 8.5–9.0 ppm, while the methoxyphenethyl group shows characteristic aromatic and methoxy signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₁₉N₅O: m/z 345.1584) .
  • IR : Absorbance near 1600 cm⁻¹ confirms C=N stretching in the triazole ring .

Q. What safety precautions are critical during synthesis?

  • Solvent handling : NMP requires use in a fume hood due to reproductive toxicity risks.
  • Waste disposal : Halogenated intermediates (e.g., 7-chloro derivatives) must be segregated and treated as hazardous waste .
  • Amine handling : 2-(4-Methoxyphenyl)ethylamine may cause skin irritation; use nitrile gloves and eye protection .

Advanced Research Questions

Q. How do substituent variations at C-5 and C-7 influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • C-5 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to adenosine receptors, while methoxy groups improve solubility .
  • C-7 pyridyl group : The 2-pyridyl moiety increases π-π stacking interactions in enzyme active sites, as seen in adenosine A₂A receptor antagonists .
    Methodology : Synthesize analogs via Grignard reagent addition or Suzuki coupling, then assay against target proteins (e.g., radioligand binding for receptor affinity) .

Q. How to resolve contradictions in reported biological data for triazolopyrimidines?

Discrepancies often arise from:

  • Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) can alter compound stability. Validate protocols using positive controls (e.g., ZM241385 for A₂A receptor studies) .
  • Substituent stereochemistry : Use X-ray crystallography (e.g., CCDC deposition codes) to confirm regiochemistry and avoid misassignment .

Q. What computational methods predict the compound’s photophysical properties?

  • TD-DFT : Time-dependent density functional theory calculates absorption/emission spectra. For example, push-pull triazolopyrimidines show λₐ₆ₛ ~350 nm due to intramolecular charge transfer .
  • Electrochemical modeling : HOMO-LUMO gaps (e.g., ~3.1 eV) correlate with redox potentials measured via cyclic voltammetry .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Dosing : Administer intravenously (1–5 mg/kg) in rodent models to assess plasma half-life.
  • Metabolite profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., demethylation of the methoxy group) .
  • Tissue distribution : Radiolabel the compound with 14^{14}C for autoradiography in target organs .

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